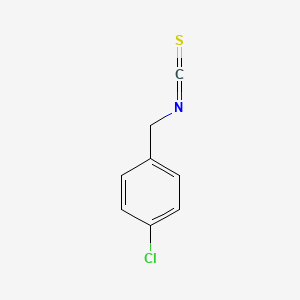

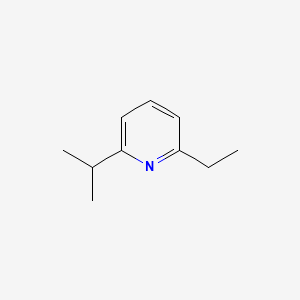

![molecular formula C5H3N3O2S B1580737 Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione CAS No. 5082-82-6](/img/structure/B1580737.png)

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione

Descripción general

Descripción

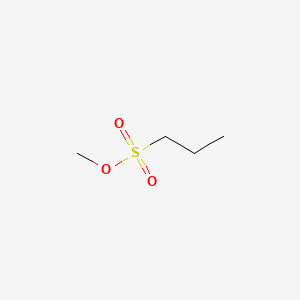

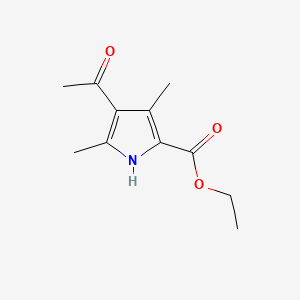

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is a chemical compound with the molecular formula C5H3N3O2S . It has a molecular weight of 169.16 . The IUPAC name for this compound is [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione .

Synthesis Analysis

A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives are still being explored .

Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is characterized by the presence of a thiazole ring fused with a pyrimidine ring . The InChI code for this compound is 1S/C5H3N3O2S/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10) .

Physical And Chemical Properties Analysis

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is a solid compound . It is stored in a sealed container at room temperature .

Aplicaciones Científicas De Investigación

Thiazolo[5,4-d]pyrimidines as Privileged Scaffold in Drug Discovery

Thiazolo[5,4-d]pyrimidines are recognized for their broad pharmacological activities, including as immune-modulators, CRF receptor antagonists, anti-Parkinson's, antiviral, anticancer, antibacterial, antifungal, analgesic, and anti-inflammatory agents, among others. Their structural resemblance to purines suggests significant potential in medicinal chemistry research for novel therapeutics development (Kuppast & Fahmy, 2016).

Facile Synthesis for Drug Discovery

A facile and efficient approach for synthesizing 5, 7-disubstituted thiazolo[5,4-d]pyrimidine-4, 6(5H, 7H)-diones showcases the adaptability of this compound class in constructing drug discovery libraries due to the easy availability of substrates and tolerance of structural diversity (Chen et al., 2012).

Anticancer and Anti-inflammatory Activities

New derivatives of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione have shown potential cytotoxic effects and prominent anti-inflammatory effects in in vitro studies, highlighting their therapeutic potential against various diseases (Sukanya et al., 2022).

Solid-Phase Synthesis for Drug Libraries

The development of a solid-phase synthesis method for 7-aminothiazolo[4,5-d]pyrimidine-based library via Dimroth rearrangement enables the production of diverse compounds, supporting the role of thiazolo[5,4-d]pyrimidines in drug discovery and library diversification (Lim et al., 2021).

Apoptosis-Inducing Activity

Thiazolo[5,4-d]pyrimidines have also been identified for their apoptosis-inducing activity in cancer cell lines, suggesting a potential mechanism for anticancer properties. The specific derivatives showed significant antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy (Singh et al., 2013).

Novel Immunomodulatory Agents

The synthesis and investigation of thiazolo[5,4-d]pyrimidines as immunosuppressive agents showcase their potential in organ transplantation and preventing graft rejection. Certain derivatives have demonstrated potent in vitro and in vivo activities, rivaling established drugs like cyclosporin A (Jang et al., 2011).

Safety And Hazards

Direcciones Futuras

The future directions for research on Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione include further exploration of its synthetic methods and biological properties . There is also interest in developing novel Thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the Adenosine A1 and A2A receptors .

Propiedades

IUPAC Name |

4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2S/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKSLGUQLMACHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(S1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303736 | |

| Record name | [1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |

CAS RN |

5082-82-6 | |

| Record name | 5082-82-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/no-structure.png)